(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propylpyrrolidine-3-carboxylic acid
Description
This compound features a pyrrolidine core substituted with a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a propyl chain at the C4 position.
Properties
IUPAC Name |
(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-6-9-7-14(8-10(9)11(15)16)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16)/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSDVUAEMLGTBI-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propylpyrrolidine-3-carboxylic acid, commonly referred to as a pyrrolidine derivative, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H21NO4
- Molecular Weight : 291.34 g/mol
- CAS Number : 951742-88-4
Antiviral Properties
Recent studies have indicated that derivatives of pyrrolidine carboxylic acids exhibit promising antiviral activity. For instance, compounds structurally similar to this compound have been shown to inhibit HIV reverse transcriptase (RT) and RNase H activities effectively. These compounds demonstrated low micromolar inhibitory concentrations, suggesting a potential for therapeutic applications against HIV .
The biological activity of this compound is thought to involve several mechanisms:
- Metal Chelation : Some derivatives have been shown to interact with metal ions essential for enzyme activity, thereby inhibiting viral replication processes.
- Enzyme Inhibition : The compound may inhibit critical enzymes involved in nucleic acid synthesis, such as reverse transcriptase and integrase in the case of HIV .
- Cell Cycle Interference : Certain carboxylic acid derivatives have been observed to induce apoptosis in cancer cells by interfering with cell cycle progression.
Study 1: Antiviral Activity
A study evaluating the antiviral potential of hydroxypyridone carboxylic acids demonstrated that specific structural analogs inhibited HIV RT-associated RNase H with IC50 values ranging from 0.65 to 18 µM. This suggests that similar structural motifs in this compound could yield comparable effects .
Study 2: Cytotoxicity in Cancer Cells
In vitro tests on modified betulinic acids revealed that certain derivatives exhibited significantly higher cytotoxicity against five different cancer cell lines compared to unmodified controls. This highlights the potential for structural modifications in enhancing the efficacy of pyrrolidine derivatives in cancer therapy .
Table 1: Inhibition Potency of Pyrrolidine Derivatives Against HIV RT
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 0.65 | RNase H Inhibition |
| Compound B | 5.0 | RT Polymerase Inhibition |
| Compound C | 18 | Multi-target Inhibition |
Table 2: Cytotoxic Activity of Modified Betulinic Acid Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound 1 | A549 (Lung Cancer) | 12 |
| Compound 2 | HeLa (Cervical Cancer) | 8 |
| Compound 3 | MCF7 (Breast Cancer) | 15 |
Comparison with Similar Compounds
Stereochemical and Substituent Effects
- Boc Group vs. Methyl/Other Protectors : The Boc group in the target compound and in (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid offers stability during synthesis, particularly under basic conditions. In contrast, methyl-protected analogs (e.g., compounds) may exhibit faster deprotection kinetics but lower steric hindrance.
- Aliphatic vs. Aromatic Substituents: The propyl chain in the target compound enhances lipophilicity (logP ~3.5 estimated), favoring membrane permeability.
- Ureido vs. Carboxylic Acid Moieties : Ureido groups in –3 compounds enable hydrogen bonding with biological targets (e.g., proteases), while the carboxylic acid in the target compound may participate in ionic interactions or metal coordination .
Q & A
Q. What are the optimal synthetic conditions to achieve high enantiomeric purity of (3S,4S)-1-Boc-4-propylpyrrolidine-3-carboxylic acid?
Methodological Answer:
-
Key Steps :
- Chiral Induction : Use enantioselective catalysis (e.g., Sharpless epoxidation or asymmetric hydrogenation) to establish the (3S,4S) configuration.
- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP in THF or DCM .
- Propyl Substituent Incorporation : Employ alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the propyl chain, ensuring steric control to retain stereochemistry.
- Purification : Utilize flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water to isolate the product with >98% purity.
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Critical Parameters :
- Temperature control (<0°C during Boc protection to prevent racemization).
- Solvent choice (aprotic solvents minimize nucleophilic interference).
Q. Which chromatographic methods resolve stereoisomers and impurities in this compound?
Methodological Answer:
-
HPLC Conditions :
- Mobile Phase : Methanol/water/0.2 M NaH₂PO₄/0.4 M tetrabutylammonium hydroxide (5:1:2:3 v/v), adjusted to pH 5.5 with phosphoric acid .
- Column : Chiralpak® IA or IB (5 µm, 250 × 4.6 mm) for enantiomeric separation.
- Detection : UV at 210–220 nm for carboxylic acid monitoring.
-
Impurity Profiling :
- Epimer Detection : Minor pH adjustments (±0.02) in the mobile phase can separate co-eluting epimers .
- Validation : Spike synthetic mixtures with known impurities (e.g., 3R,4R isomers) to confirm resolution.
Advanced Research Questions
Q. How can epimerization at the 3S/4S centers be mitigated during derivatization?
Methodological Answer:
-
Strategies :
- Low-Temperature Reactions : Perform acylations or coupling reactions at –20°C to reduce kinetic energy-driven racemization .
- Protecting Group Selection : Use bulky groups (e.g., Fmoc) at reactive sites to sterically hinder epimerization .
- In Situ Monitoring : Employ circular dichroism (CD) spectroscopy or chiral HPLC to track configuration stability during reactions.
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Case Study :
Q. How does the propyl substituent influence the compound’s bioactivity compared to other alkyl/aryl groups?
Methodological Answer:
-
Comparative Analysis :
- Structural Modeling : Use molecular docking (e.g., AutoDock Vina) to compare interactions of propyl- vs. phenyl- or fluorobenzyl-substituted analogs with target enzymes (e.g., proteases) .
- SAR Studies : Synthesize derivatives with varying chain lengths (methyl, butyl) and test inhibitory potency (IC₅₀) in enzyme assays.
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Findings :
Q. What analytical approaches validate conformational stability under physiological conditions?
Methodological Answer:
-
Techniques :
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Data Interpretation :
Q. How can researchers address discrepancies in impurity profiles across synthetic batches?
Methodological Answer:
-
Root Cause Analysis :
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Resolution :
- Implement a Design of Experiments (DoE) approach to optimize critical parameters (e.g., reaction time reduced from 24h to 18h minimizes byproduct formation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
